(±)-Evodone
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Overview
Description
(±)-Evodone is a naturally occurring compound found in the plant Evodia rutaecarpa. It is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Evodone typically involves several steps, starting from readily available precursors. One common method includes the cyclization of a suitable precursor under acidic conditions to form the core structure of Evodone. This is followed by various functional group modifications to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving the use of advanced catalytic processes and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (±)-Evodone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce ketones or aldehydes present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(±)-Evodone has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (±)-Evodone involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation. By affecting these pathways, this compound can exert its biological effects, such as reducing inflammation and inhibiting cancer cell growth.
Comparison with Similar Compounds
(±)-Evodone is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Evodiamine: Another bioactive compound from Evodia rutaecarpa with similar anti-inflammatory and anticancer properties.
Rutaecarpine: Known for its vasodilatory and anti-inflammatory effects.
These compounds share some structural similarities with this compound but differ in their specific biological activities and mechanisms of action.
Properties
CAS No. |
30557-66-5 |
---|---|
Molecular Formula |
C₁₀H₁₂O₂ |
Molecular Weight |
164.2 |
Synonyms |
6,7-Dihydro-3,6-dimethyl-4(5H)-benzofuranone; (±)-5,9-Epoxy-p-mentha-4,8-dien-3-one; (±)-6,7-Dihydro-3,6-dimethyl-4(5H)-benzofuranone; |
Origin of Product |
United States |
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